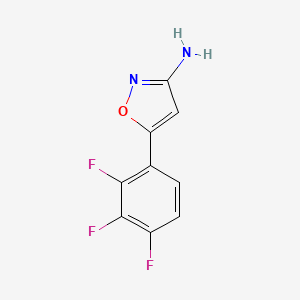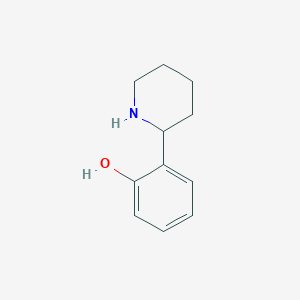
2-Amino-5-phenylpent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H15NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene chain with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylpent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of a suitable phenyl-substituted alkene with an amine under controlled conditions. For example, the reaction of 5-phenylpent-4-en-1-ol with ammonia or a primary amine can yield the desired product. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. This could include the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-phenylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentene chain can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-amino-5-phenylpent-4-en-1-one.
Reduction: Formation of 2-amino-5-phenylpentan-1-ol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-phenylpentan-1-ol: Similar structure but lacks the double bond in the pentene chain.
2-Amino-4-phenylbutan-1-ol: Shorter carbon chain with similar functional groups.
2-Amino-5-phenylpent-3-en-1-ol: Double bond located at a different position in the chain.
Uniqueness
2-Amino-5-phenylpent-4-en-1-ol is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on a pentene chain with a phenyl substituent provides a versatile scaffold for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(E)-2-amino-5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H15NO/c12-11(9-13)8-4-7-10-5-2-1-3-6-10/h1-7,11,13H,8-9,12H2/b7-4+ |
Clave InChI |
RJOYSIKXYPMGHT-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CC(CO)N |
SMILES canónico |
C1=CC=C(C=C1)C=CCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


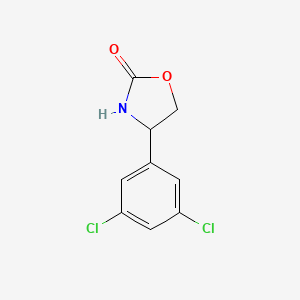
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
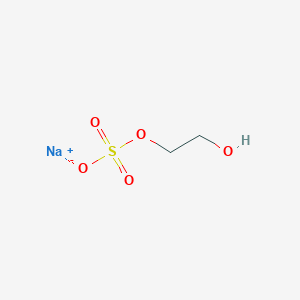
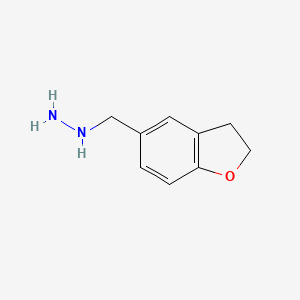
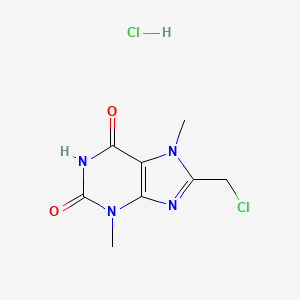
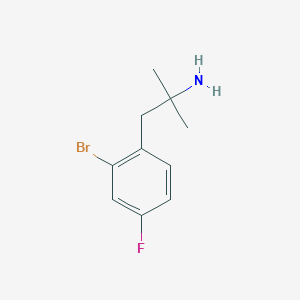
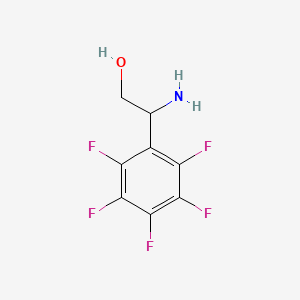
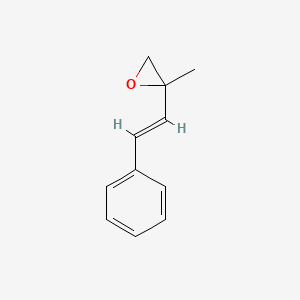
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)



